PrNMI
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PrNMI involves a multi-step process starting with the preparation of the naphthalene derivative, followed by the formation of the indene intermediate, and finally the coupling with morpholine. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical compounds. This may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
PrNMI undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted morpholine derivatives .
Scientific Research Applications
PrNMI has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study cannabinoid receptor interactions and develop new synthetic methodologies.
Biology: Investigated for its effects on peripheral neuropathy and pain management.
Medicine: Potential therapeutic agent for treating chemotherapy-induced peripheral neuropathy and cancer-induced bone pain.
Mechanism of Action
PrNMI exerts its effects by selectively targeting the peripherally restricted cannabinoid 1 receptor. This interaction leads to the modulation of pain pathways and reduction of pain symptoms without central nervous system side effects. The molecular targets include cannabinoid receptors, and the pathways involved are primarily related to pain modulation and neuroinflammation .
Comparison with Similar Compounds
Similar Compounds
4-{2-[-(1E)-1[(4-propylnaphthalen-1-yl)methylidene]-1H-inden-3-yl]ethyl}morpholine analogs: These compounds share a similar structure but may have different functional groups or substitutions.
Other cannabinoid receptor agonists: Compounds like WIN 55,212-2 and HU-210 also target cannabinoid receptors but may have different pharmacokinetic profiles and side effects .
Uniqueness
PrNMI is unique due to its peripherally restricted action, which minimizes central nervous system side effects while effectively managing pain symptoms. This makes it a promising candidate for pain management therapies, especially in conditions like chemotherapy-induced peripheral neuropathy and cancer-induced bone pain .
Properties
CAS No. |
1541244-33-0 |
---|---|
Molecular Formula |
C29H31NO |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
4-[2-[(3E)-3-[(4-propylnaphthalen-1-yl)methylidene]inden-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C29H31NO/c1-2-7-22-12-13-23(27-9-4-3-8-26(22)27)20-25-21-24(28-10-5-6-11-29(25)28)14-15-30-16-18-31-19-17-30/h3-6,8-13,20-21H,2,7,14-19H2,1H3/b25-20+ |
InChI Key |
LNMJOKWZPNIBKY-LKUDQCMESA-N |
Isomeric SMILES |
CCCC1=CC=C(C2=CC=CC=C12)/C=C/3\C=C(C4=CC=CC=C43)CCN5CCOCC5 |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C=C3C=C(C4=CC=CC=C43)CCN5CCOCC5 |
Origin of Product |
United States |
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